molecular formula C13H12FNO2S B1416253 Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate CAS No. 849659-38-7

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B1416253
CAS No.: 849659-38-7
M. Wt: 265.31 g/mol
InChI Key: VKGLKBOUIONOEU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the fluorophenyl group in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate can be achieved through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its ability to bind to biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The thiophene ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate is unique due to the presence of the 3-fluorophenyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGLKBOUIONOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

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